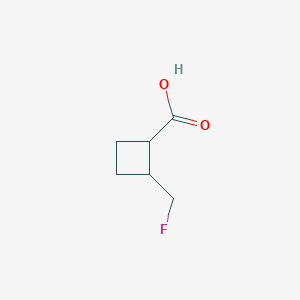

2-(Fluoromethyl)cyclobutane-1-carboxylic acid

Description

2-(Fluoromethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a fluoromethyl substituent at the 2-position and a carboxylic acid group at the 1-position of the cyclobutane ring. This compound is commercially available (CymitQuimica, Ref: 3D-WGC60202) and is of interest in pharmaceutical and materials science due to the unique steric and electronic effects imparted by the fluoromethyl group .

Properties

IUPAC Name |

2-(fluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBNCJNDZUIZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)cyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of cyclobutylmethyl bromide with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group. The resulting fluoromethylcyclobutane is then oxidized to form the carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

2-(Fluoromethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and physicochemical properties of 2-(Fluoromethyl)cyclobutane-1-carboxylic acid and related cyclobutane derivatives:

Key Observations :

- Fluorinated Derivatives : The fluoromethyl group in this compound introduces moderate electronegativity and lipophilicity, whereas the difluoromethyl analog (150.12 g/mol) may exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation .

- Aryl-Substituted Derivatives : Compounds like 2-(4-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (228.65 g/mol) are bulkier, limiting their use in applications requiring small molecular footprints but enhancing π-π stacking in supramolecular systems .

- Amino-Functionalized Derivatives: The amino group in 2-aminocyclobutane-1-carboxylic acid increases polarity, making it suitable for aqueous-phase reactions, while the Cbz-protected version (249.27 g/mol) is a stable intermediate in peptide synthesis .

Peptide Stapling and Conformational Control

- The fluoromethyl group may enhance hydrophobic interactions in protein-binding domains .

- E7/Z7 Analogs: These derivatives ((E/Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid) are explicitly used in RCM-mediated stapling, where the cyclobutane ring enforces α-helical conformations in peptides .

Supramolecular Chemistry

- 1-Benzylcyclobutane-1-carboxylic acid: Non-hazardous (GHS unclassified) and used in gelators, where the benzyl group aids in π-stacking interactions .

- Amino Acid Derivatives: Oligomers of cis(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid form supramolecular gels, demonstrating the role of cyclobutane in modulating self-assembly .

Pharmaceutical Intermediates

- Difluoromethyl Analog : The rac-(1R,2R)-2-(difluoromethyl) compound (150.12 g/mol) is a candidate for drug development, as difluoromethyl groups often improve bioavailability and binding affinity .

- Chloro-Fluorophenyl Derivative : The aryl-substituted compound (228.65 g/mol) may serve as a building block for kinase inhibitors or other target-specific therapeutics .

Biological Activity

2-(Fluoromethyl)cyclobutane-1-carboxylic acid (FMCA) is a compound of interest in medicinal chemistry due to its unique structural features, particularly the presence of a fluoromethyl group, which can influence its biological activity. This article explores the biological activity of FMCA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

FMCA is characterized by its cyclobutane ring and a carboxylic acid functional group, with the fluoromethyl substituent enhancing its chemical reactivity and stability. The molecular formula is , and it has a molecular weight of approximately 134.11 g/mol.

The biological activity of FMCA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluoromethyl group enhances the compound's binding affinity due to increased lipophilicity and electronic effects:

- Enzyme Interaction : FMCA may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The carboxylic acid group can engage in hydrogen bonding and electrostatic interactions, modulating receptor activity.

In Vitro Studies

Research has indicated that FMCA exhibits significant biological activity in various assays:

- Anticancer Activity : Studies have shown that FMCA can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent. For instance, in a study involving prostate cancer cell lines, FMCA demonstrated effective inhibition of cell growth at micromolar concentrations .

- Antimicrobial Properties : Preliminary investigations suggest that FMCA possesses antimicrobial activity against certain bacterial strains. This property may be linked to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

- Enzyme Inhibition : FMCA has been evaluated for its potential as an inhibitor of protein methyltransferases (PMTs), which are implicated in various cancers. The compound's structural features may allow it to selectively inhibit specific PMTs, thereby affecting histone modification and gene expression .

In Vivo Studies

In vivo studies using animal models have further elucidated the biological effects of FMCA:

- Prostate Cancer Model : A study utilizing a rat model demonstrated that FMCA could be effectively used as a radiotracer for imaging prostate tumors, highlighting its potential in diagnostic applications . The compound showed promising uptake in tumor tissues compared to normal tissues.

Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(fluoromethyl)cyclobutane-1-carboxylic acid, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves fluorination of cyclobutane precursors. For example, fluorinated methyl groups can be introduced via nucleophilic substitution using KF or Selectfluor under inert atmospheres (e.g., N₂) at controlled temperatures (50–80°C). Carboxylic acid functionality is often preserved using protecting groups like tert-butyl esters, which are later hydrolyzed with trifluoroacetic acid .

- Key Considerations : Monitor reaction progress via TLC or HPLC to minimize side reactions (e.g., ring-opening). Optimize solvent polarity (e.g., DMF or THF) to balance reactivity and stability of intermediates.

Q. How can NMR spectroscopy distinguish stereoisomers of this compound?

- Methodology : Use ¹⁹F NMR to resolve fluorine environments and ¹H-¹³C HSQC for coupling patterns. For example, trans/cis isomers exhibit distinct ¹H NMR splitting due to vicinal coupling (³JHH) between fluoromethyl and adjacent cyclobutane protons. X-ray crystallography may confirm absolute configuration .

- Data Interpretation : Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-311+G(d,p) level) to validate assignments .

Advanced Research Questions

Q. What strategies mitigate racemization during enantioselective synthesis of this compound?

- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For instance, Pd-catalyzed fluoromethylation with chiral ligands (e.g., BINAP) can achieve >90% ee. Use low-temperature conditions (-20°C) and aprotic solvents to suppress epimerization .

- Validation : Analyze enantiopurity via chiral HPLC (Chiralpak IA/IB columns) or polarimetry. Compare retention times with racemic mixtures .

Q. How does the fluoromethyl group influence the compound’s metabolic stability in pharmacokinetic studies?

- Methodology : Conduct in vitro assays using liver microsomes to assess CYP450-mediated degradation. Fluorination typically reduces metabolic liability by blocking oxidation sites. Compare half-life (t₁/₂) with non-fluorinated analogs via LC-MS/MS quantification .

- Advanced Analysis : Perform deuterium exchange mass spectrometry (DXMS) to map proteolytic cleavage sites and identify metabolic hotspots.

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodology : Use molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian 16) to model transition states. Analyze Fukui indices to identify electrophilic centers. Compare activation energies for reactions with amines vs. alcohols .

- Validation : Correlate computational results with experimental kinetics (e.g., stopped-flow spectroscopy) under varying pH and solvent conditions.

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s thermal stability. How can experimental conditions be standardized?

- Resolution : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air). Compare decomposition onset temperatures (Td) across studies. Note that impurities (e.g., residual solvents) may lower observed stability. Use high-purity samples (>99%, verified via HPLC) .

Q. Why do some studies report divergent bioactivity profiles for fluorinated cyclobutane derivatives?

- Resolution : Evaluate structural analogs (e.g., 1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid) for off-target effects. Use competitive binding assays (SPR or ITC) to quantify affinity variations. Consider stereoelectronic effects of fluorine placement on receptor interactions .

Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| Chiral HPLC | Enantiopurity analysis | Mobile phase: Hexane/IPA (90:10), 1 mL/min |

| ¹⁹F NMR | Fluorine environment mapping | δ -120 to -220 ppm (CF₃ vs. CF₂ groups) |

| DFT Calculations | Reactivity prediction | B3LYP/6-311+G(d,p), solvent = SMD model |

| LC-MS/MS | Metabolic stability assessment | Collision energy: 10–35 eV, ESI+ mode |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.